molecular formula C11H13NO B231680 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- CAS No. 18819-66-4

2-Propenoic acid, 3-chloro-3-phenyl-, (Z)-

Cat. No. B231680
CAS RN: 18819-66-4
M. Wt: 182.6 g/mol
InChI Key: SYLUOHMELSXJDK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-chloro-3-phenyl-, (Z)-, also known as cinnamic acid chloride, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Cinnamic acid chloride has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid derivatives, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Cinnamic acid chloride has also been used in the synthesis of other organic compounds, such as esters, amides, and ketones.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This reaction can lead to the formation of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid derivatives, which have been shown to have various biological activities.
Biochemical and Physiological Effects
Cinnamic acid chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has anti-inflammatory and anti-microbial properties. Cinnamic acid derivatives have also been shown to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

Cinnamic acid chloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and has a long shelf life. However, 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride is highly reactive and can be dangerous if not handled properly. It can also be difficult to work with due to its strong odor and potential for skin irritation.

Future Directions

There are several future directions for research on 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride. One area of research could focus on the synthesis of new 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid derivatives with improved biological activities. Another area of research could focus on the development of new synthetic methods for 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride and its derivatives.

Synthesis Methods

Cinnamic acid chloride can be synthesized by reacting 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid with thionyl chloride in the presence of a catalyst. The reaction produces 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride and sulfur dioxide gas. The yield of the reaction can be improved by using a higher concentration of thionyl chloride and a lower reaction temperature.

properties

CAS RN

18819-66-4

Molecular Formula

C11H13NO

Molecular Weight

182.6 g/mol

IUPAC Name

(E)-3-chloro-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7ClO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+

InChI Key

SYLUOHMELSXJDK-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)O)/Cl

SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Cl

Other CAS RN

85311-87-1

synonyms

Cinnamic acid, beta-chloro-, (Z)-

Origin of Product

United States

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